1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one 1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one
Brand Name: Vulcanchem
CAS No.: 1042734-86-0
VCID: VC2751981
InChI: InChI=1S/C13H16N4OS/c1-13(2,3)10(18)9-11(14)17-12(19-9)16-8-5-4-6-15-7-8/h4-7H,14H2,1-3H3,(H,16,17)
SMILES: CC(C)(C)C(=O)C1=C(N=C(S1)NC2=CN=CC=C2)N
Molecular Formula: C13H16N4OS
Molecular Weight: 276.36 g/mol

1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one

CAS No.: 1042734-86-0

Cat. No.: VC2751981

Molecular Formula: C13H16N4OS

Molecular Weight: 276.36 g/mol

* For research use only. Not for human or veterinary use.

1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one - 1042734-86-0

Specification

CAS No. 1042734-86-0
Molecular Formula C13H16N4OS
Molecular Weight 276.36 g/mol
IUPAC Name 1-[4-amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one
Standard InChI InChI=1S/C13H16N4OS/c1-13(2,3)10(18)9-11(14)17-12(19-9)16-8-5-4-6-15-7-8/h4-7H,14H2,1-3H3,(H,16,17)
Standard InChI Key IMOXCGDBTACSJG-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)C1=C(N=C(S1)NC2=CN=CC=C2)N
Canonical SMILES CC(C)(C)C(=O)C1=C(N=C(S1)NC2=CN=CC=C2)N

Introduction

Chemical Structure and Properties

1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one is characterized by its thiazole core with specific functional groups that contribute to its potential bioactivity. The compound has the following chemical identifiers and properties:

PropertyValue
CAS No.1042734-86-0
Molecular FormulaC13H16N4OS
Molecular Weight276.36 g/mol
IUPAC Name1-[4-amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one
Standard InChIInChI=1S/C13H16N4OS/c1-13(2,3)10(18)9-11(14)17-12(19-9)16-8-5-4-6-15-7-8/h4-7H,14H2,1-3H3,(H,16,17)
Standard InChIKeyIMOXCGDBTACSJG-UHFFFAOYSA-N
SMILESCC(C)(C)C(=O)C1=C(N=C(S1)NC2=CN=CC=C2)N
PubChem Compound99771194

The compound contains several key structural elements that may contribute to its biological activity:

  • A 4-amino-1,3-thiazol-5-yl core structure

  • A pyridin-3-ylamino group at position 2 of the thiazole ring

  • A 2,2-dimethylpropan-1-one (pivaloyl) moiety at position 5

  • Multiple hydrogen bond donors and acceptors (amino and carbonyl groups)

This molecular arrangement creates a compound with multiple potential interaction sites for biological targets, including hydrogen bond formation and π-π interactions through its aromatic rings.

Structure-Activity Relationship Analysis

Comparing 1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one with structurally similar compounds provides insights into critical structural features that may influence biological activity.

Comparison with Related Compounds

Several related compounds with similar core structures but different substituents offer valuable comparisons:

CompoundPosition 2 SubstituentPosition 5 SubstituentMolecular WeightKey Differences
1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-onePyridin-3-ylamino2,2-dimethylpropan-1-one276.36 g/molReference compound
4-Amino-2-(Prop-2-En-1-Ylamino)-1,3-Thiazol-5-YlmethanoneProp-2-en-1-ylaminoPyridin-4-yl methanone260.32 g/molDifferent amino substituent; pyridine position differs
4-Amino-2-(Prop-2-En-1-Ylamino)-1,3-Thiazol-5-YlmethanoneProp-2-en-1-ylaminoPyridin-2-yl methanone260.32 g/molDifferent amino substituent; pyridine at position 2
4-Amino-2-(Prop-2-En-1-Ylamino)-1,3-Thiazol-5-YlmethanoneProp-2-en-1-ylaminoPyridin-3-yl methanone260.32 g/molMost similar analog; allyl vs. pyridyl substituent

Key structural elements that may influence activity include:

  • The position of the nitrogen atom in the pyridine ring (positions 2, 3, or 4)

  • The nature of the amino substituent at position 2 (pyridin-3-ylamino vs. prop-2-en-1-ylamino)

  • The carbonyl-containing substituent at position 5 (2,2-dimethylpropan-1-one vs. pyridinyl methanone)

Functional Group Contributions

The specific functional groups in 1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one likely contribute to its potential biological activity:

  • The 4-amino group may serve as a hydrogen bond donor

  • The pyridin-3-ylamino group provides both hydrogen bond donors and acceptors

  • The 2,2-dimethylpropan-1-one moiety contributes a hydrogen bond acceptor and hydrophobic interactions

  • The thiazole ring serves as a rigid scaffold that positions these functional groups in three-dimensional space

Research Applications

Current research applications of 1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one and closely related compounds span several areas of investigation.

Drug Development

The compound may serve as a lead structure for medicinal chemistry optimization, particularly in developing:

  • Kinase inhibitors for cancer treatment

  • Novel antimicrobial agents

  • Anti-inflammatory drugs

  • Compounds targeting specific protein-protein interactions

Chemical Biology Tools

Compounds with similar structures have been used to:

  • Probe specific biological pathways

  • Serve as fluorescent or affinity probes when appropriately modified

  • Investigate structure-activity relationships through systematic modification

Materials Science Applications

While primarily of interest for biological applications, thiazole derivatives have also found applications in:

  • Fluorescent materials

  • Coordination chemistry

  • Supramolecular assemblies

Physicochemical and ADME Properties

The physicochemical properties of 1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one influence its potential as a drug candidate or research tool.

Estimated Properties

Based on its structure and comparison with similar compounds:

PropertyEstimated ValueSignificance
LogP (octanol/water)~2-3Moderate lipophilicity; reasonable membrane permeability
Hydrogen Bond Donors3Multiple H-bond donors (NH groups)
Hydrogen Bond Acceptors5Multiple H-bond acceptors (N atoms, C=O)
Rotatable Bonds4-5Moderate molecular flexibility
Polar Surface Area~90-110 ŲModerate; may influence membrane permeability

These properties suggest the compound may have reasonable drug-like characteristics according to Lipinski's Rule of Five guidelines, though specific experimental determinations would be needed for confirmation.

Stability Considerations

The compound contains several functional groups that may influence its stability:

  • The amino groups may undergo oxidation or acylation reactions

  • The carbonyl group could participate in nucleophilic addition reactions

  • The thiazole ring generally provides good chemical stability

Analytical Characterization

Standard analytical techniques can be employed to characterize 1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one.

Chromatographic Behavior

HPLC analysis would likely show retention behavior consistent with its moderate polarity, requiring reverse-phase conditions for adequate retention and resolution.

Future Research Directions

Several promising research directions could further elucidate the properties and applications of 1-[4-Amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one.

Structural Optimization

Systematic modification of the compound could explore:

  • Variation of the pyridine substitution pattern

  • Modification of the 2,2-dimethylpropan-1-one group

  • Introduction of additional substituents on the thiazole ring

  • Exploration of bioisosteric replacements for key functional groups

Target Identification

Identifying specific biological targets of the compound would enhance understanding of its mechanism of action and guide further development:

  • Kinase profiling to identify specific enzyme targets

  • Proteomic approaches to identify binding proteins

  • Phenotypic screening to identify biological effects

Development of Improved Synthetic Methods

Improved synthesis routes could facilitate further research:

  • More efficient and scalable methods for thiazole formation

  • Regioselective functionalization approaches

  • Green chemistry approaches to improve sustainability

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